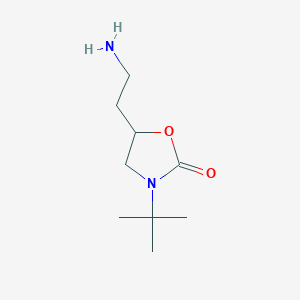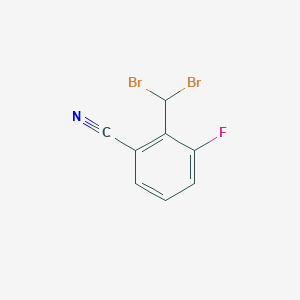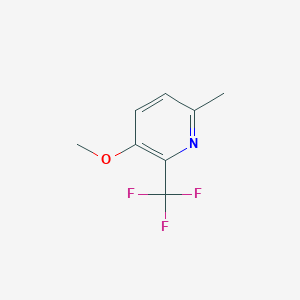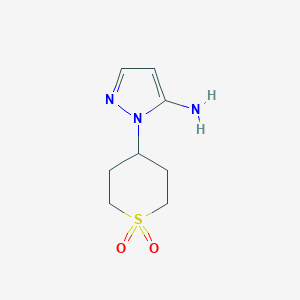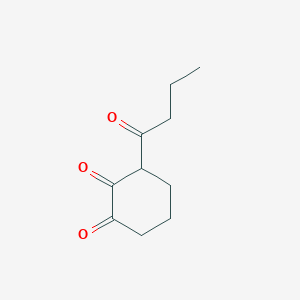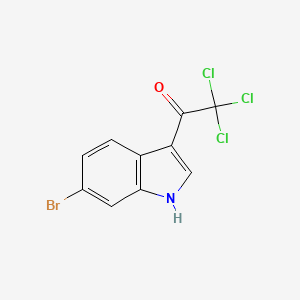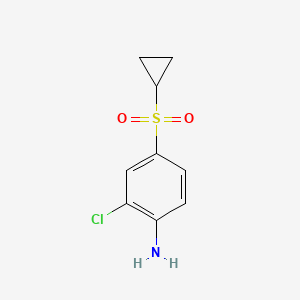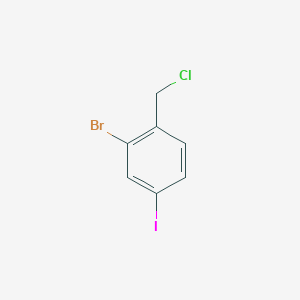
2-Bromo-1-(chloromethyl)-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(chloromethyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethyl)-4-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential halogenation of 1-(chloromethyl)-4-iodobenzene. The process involves the bromination of the benzene ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
2-Bromo-1-(chloromethyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or iodine) are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, the chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The presence of multiple halogen atoms makes the compound suitable for coupling reactions such as Suzuki or Heck coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-1-(chloromethyl)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates due to its ability to undergo selective modifications.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optics.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 2-Bromo-1-(chloromethyl)-4-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen atoms, which makes it more susceptible to nucleophilic attack. The presence of multiple halogens also allows for selective reactions at different positions on the ring. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile used.
相似化合物的比较
Similar Compounds
2-Bromo-1-chloropropane: An alkyl halide with similar reactivity but different structural properties.
1-Bromo-2-chlorobenzene: A simpler halogenated benzene derivative with only two halogen atoms.
4-Bromo-1-iodobenzene: A compound with similar halogenation but lacking the chloromethyl group.
Uniqueness
2-Bromo-1-(chloromethyl)-4-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which provides a high degree of reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
属性
分子式 |
C7H5BrClI |
|---|---|
分子量 |
331.37 g/mol |
IUPAC 名称 |
2-bromo-1-(chloromethyl)-4-iodobenzene |
InChI |
InChI=1S/C7H5BrClI/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 |
InChI 键 |
QUXPPQPTPIZEOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


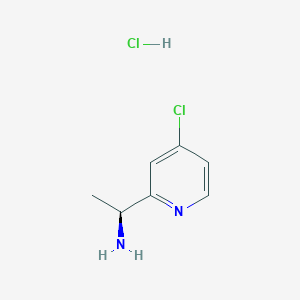
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
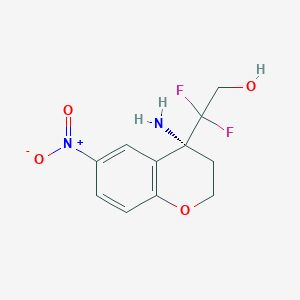
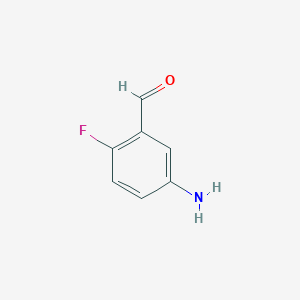
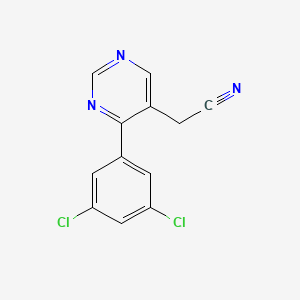
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
